AZD5099

Description

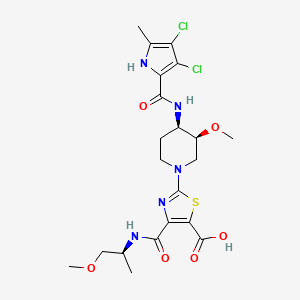

Structure

3D Structure

Properties

IUPAC Name |

2-[(3S,4R)-4-[(3,4-dichloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxypiperidin-1-yl]-4-[[(2S)-1-methoxypropan-2-yl]carbamoyl]-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27Cl2N5O6S/c1-9(8-33-3)24-19(30)16-17(20(31)32)35-21(27-16)28-6-5-11(12(7-28)34-4)26-18(29)15-14(23)13(22)10(2)25-15/h9,11-12,25H,5-8H2,1-4H3,(H,24,30)(H,26,29)(H,31,32)/t9-,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZHRAVDXGQUQM-WCQGTBRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1)C(=O)NC2CCN(CC2OC)C3=NC(=C(S3)C(=O)O)C(=O)NC(C)COC)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(N1)C(=O)N[C@@H]2CCN(C[C@@H]2OC)C3=NC(=C(S3)C(=O)O)C(=O)N[C@@H](C)COC)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27Cl2N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

907543-25-3 | |

| Record name | AZD-5099 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0907543253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 907543-25-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-5099 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33BLU33GDV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZD5099's Mechanism of Action on Bacterial DNA Gyrase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5099 is a potent antibacterial agent belonging to the pyrrolamide class of compounds. It was developed as a selective inhibitor of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are essential for bacterial survival, playing critical roles in DNA replication, repair, and recombination by managing DNA topology. This compound progressed to Phase 1 clinical trials for treating infections caused by Gram-positive and fastidious Gram-negative bacteria but was later withdrawn due to safety concerns.[3] This guide provides a detailed technical overview of this compound's mechanism of action, focusing on its interaction with bacterial DNA gyrase, supported by available quantitative data, experimental methodologies, and visual diagrams.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the bacterial type II topoisomerases, DNA gyrase (GyrB subunit) and topoisomerase IV (ParE subunit).[1][3] The catalytic cycle of these enzymes is dependent on the hydrolysis of ATP to introduce negative supercoils into DNA (in the case of DNA gyrase) or to relax positive supercoils and decatenate daughter chromosomes. By binding to the ATP-binding pocket on the GyrB and ParE subunits, this compound prevents the binding and subsequent hydrolysis of ATP. This inhibition of ATPase activity blocks the essential conformational changes in the enzyme required for DNA strand passage and re-ligation, ultimately leading to the cessation of DNA replication and bacterial cell death.

The following diagram illustrates the inhibitory effect of this compound on the DNA gyrase catalytic cycle.

Quantitative Data

The inhibitory potency of this compound has been quantified against DNA gyrase and topoisomerase IV from various bacterial species. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

| Enzyme Target | Bacterial Species | IC50 (µM) |

| DNA Gyrase | Escherichia coli | 0.004 |

| DNA Gyrase | Staphylococcus aureus | 0.0017[1] |

| Topoisomerase IV | Staphylococcus aureus | 0.015 |

| Topoisomerase IV | Streptococcus pneumoniae | 0.003 |

Note: The specific citation for all IC50 values except for S. aureus DNA gyrase was not found in the publicly available literature. These values are compiled from various sources referencing the primary work of Basarab et al. (2014).

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are presumed to be in the supplementary information of the primary publication by Basarab et al. (2014), which was not publicly accessible. The following are detailed, representative protocols for the key assays used to evaluate inhibitors of bacterial type II topoisomerases, based on standard methodologies.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.

1. Materials:

-

Enzyme: Purified S. aureus or E. coli DNA gyrase (heterotetramer of GyrA and GyrB subunits).

-

Substrate: Relaxed pBR322 plasmid DNA.

-

Assay Buffer (5X): 200 mM HEPES-KOH (pH 7.6), 50 mM Magnesium Acetate, 50 mM DTT, 10 mM ATP, 2.5 M Potassium Glutamate, 0.25 mg/mL Albumin.

-

Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 1 mM EDTA, 40% (w/v) Glycerol.

-

Stop Solution/Loading Dye (6X): 30% Ficoll, 0.6 mg/mL Bromophenol Blue, 60 mM EDTA.

-

Test Compound: this compound dissolved in DMSO.

2. Procedure:

-

On ice, prepare a reaction mixture containing the 5X Assay Buffer, relaxed pBR322 DNA, and sterile water to the desired volume.

-

Aliquot the reaction mixture into microcentrifuge tubes.

-

Add the test compound (this compound) at various concentrations to the respective tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the reaction by adding a pre-determined amount of DNA gyrase to each tube (except the negative control).

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Terminate the reactions by adding the Stop Solution/Loading Dye.

-

Analyze the DNA topology by electrophoresis on a 1% agarose gel in 1X TAE buffer.

-

Stain the gel with ethidium bromide and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the positive control.

ATPase Activity Assay

This assay determines the effect of the inhibitor on the ATP hydrolysis activity of DNA gyrase, which is essential for its function. A common method is a coupled-enzyme assay.

1. Materials:

-

Enzyme: Purified S. aureus or E. coli DNA gyrase.

-

Substrate: Linearized or relaxed plasmid DNA (to stimulate ATPase activity).

-

Coupling Enzymes: Pyruvate kinase (PK) and lactate dehydrogenase (LDH).

-

Reagents: ATP, phosphoenolpyruvate (PEP), NADH.

-

Assay Buffer (1X): 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2, 2 mM DTT.

-

Test Compound: this compound dissolved in DMSO.

2. Procedure:

-

In a 96-well microplate, prepare a reaction mixture containing Assay Buffer, DNA, PEP, NADH, PK, and LDH.

-

Add the test compound (this compound) at various concentrations. Include appropriate controls.

-

Initiate the reaction by adding ATP and DNA gyrase.

-

Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C) using a microplate reader. The oxidation of NADH to NAD+ is coupled to the hydrolysis of ATP, resulting in a decrease in absorbance at 340 nm.

-

The rate of ATP hydrolysis is calculated from the rate of NADH oxidation. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

The following diagram outlines the general workflow for evaluating the inhibitory properties of a compound like this compound against DNA gyrase.

Conclusion

This compound is a potent inhibitor of bacterial type II topoisomerases, acting through an ATP-competitive mechanism that disrupts the essential catalytic activity of DNA gyrase and topoisomerase IV. Its high in vitro potency against key bacterial pathogens underscores the therapeutic potential of targeting the ATPase activity of these enzymes. While the clinical development of this compound was halted, the detailed understanding of its mechanism of action provides a valuable framework for the design and development of new antibacterial agents targeting this validated pathway. Further exploration of the pyrrolamide scaffold and similar ATP-competitive inhibitors may lead to the discovery of novel antibiotics with improved safety profiles.

References

- 1. Optimization of pyrrolamide topoisomerase II inhibitors toward identification of an antibacterial clinical candidate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystallization of inhibitor complexes of an N-terminal 24 kDa fragment of the DNA gyrase B protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

AZD5099: A Technical Guide to its Topoisomerase IV Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD5099 is a pyrrolamide-based antibacterial agent that targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. As a potent inhibitor of the ATPase activity of these essential enzymes, this compound disrupts DNA replication and repair, leading to bacterial cell death. This technical guide provides an in-depth analysis of the mechanism of action, quantitative efficacy, and experimental protocols related to this compound's inhibition of the topoisomerase IV pathway. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, infectious diseases, and drug development.

Introduction: The Role of Topoisomerase IV in Bacterial DNA Replication

Bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV, are essential enzymes that modulate the topological state of DNA.[1] Topoisomerase IV, a heterotetramer composed of two ParC and two ParE subunits, plays a crucial role in the decatenation of daughter chromosomes following DNA replication.[1] This process is vital for the proper segregation of genetic material into daughter cells. The enzyme catalyzes the passage of one double-stranded DNA segment through a transient break in another, a process that is dependent on the binding and hydrolysis of ATP by the ParE subunits.[1] Inhibition of topoisomerase IV leads to the accumulation of catenated chromosomes, preventing cell division and ultimately resulting in bacterial cell death. This makes topoisomerase IV an attractive target for the development of novel antibacterial agents.

This compound: A Pyrrolamide Inhibitor of Bacterial Type II Topoisomerases

This compound is a synthetic pyrrolamide derivative that was developed as a potent inhibitor of bacterial type II topoisomerases.[1] It was identified through a fragment-based drug discovery approach and optimized for its antibacterial activity and pharmacokinetic properties.[1] this compound entered Phase 1 clinical trials for the treatment of infections caused by Gram-positive and fastidious Gram-negative bacteria.[1] However, its development was discontinued due to observations of mitochondrial toxicity in preclinical safety studies. Despite this, this compound remains a valuable tool for studying the inhibition of bacterial topoisomerases and serves as a scaffold for the design of new antibacterial agents with improved safety profiles.

Mechanism of Action: Inhibition of the Topoisomerase IV ATPase Activity

This compound functions as a competitive inhibitor of ATP binding to the ParE subunit of topoisomerase IV.[1] By occupying the ATP-binding pocket, this compound prevents the conformational changes necessary for ATP hydrolysis and the subsequent catalytic cycle of the enzyme. This leads to the stabilization of the enzyme-DNA complex in a state that is unable to perform strand passage and religation. The accumulation of these stalled complexes on the bacterial chromosome results in the formation of double-strand DNA breaks, triggering the SOS response and ultimately leading to apoptotic cell death.

This compound inhibits the ATPase activity of Topoisomerase IV, leading to stalled DNA complexes and cell death.

Quantitative Data

The following tables summarize the in vitro inhibitory activity of this compound against bacterial type II topoisomerases and its minimum inhibitory concentrations (MICs) against a panel of bacterial strains.

Table 1: In Vitro Inhibitory Activity of this compound against Bacterial Type II Topoisomerases

| Enzyme Target | Bacterial Species | IC50 (nM) |

| DNA Gyrase | Staphylococcus aureus | 3.2 |

| Topoisomerase IV | Staphylococcus aureus | 11 |

| DNA Gyrase | Streptococcus pneumoniae | 13 |

| Topoisomerase IV | Streptococcus pneumoniae | 13 |

| DNA Gyrase | Haemophilus influenzae | 13 |

| Topoisomerase IV | Haemophilus influenzae | 13 |

| Data extracted from Basarab et al., 2014.[1] |

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Strains

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (MSSA) | 0.12 |

| Staphylococcus aureus (MRSA) | 0.12 |

| Streptococcus pneumoniae | 0.06 |

| Haemophilus influenzae | 0.5 |

| Moraxella catarrhalis | 0.25 |

| Escherichia coli | 8 |

| Klebsiella pneumoniae | >32 |

| Pseudomonas aeruginosa | >32 |

| Data extracted from Basarab et al., 2014.[1] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, based on the procedures described by Basarab et al. (2014).[1]

Topoisomerase IV Inhibition Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.

Workflow for the Topoisomerase IV inhibition assay.

Methodology:

-

Reaction Setup: Reactions are performed in a final volume of 20 µL containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 10 mM DTT, 2 mM ATP, 50 µg/mL BSA, and 200 ng of kDNA.

-

Inhibitor Addition: this compound is serially diluted in DMSO and added to the reaction mixtures. A DMSO-only control is included.

-

Enzyme Addition: The reaction is initiated by the addition of 1 unit of S. aureus Topoisomerase IV.

-

Incubation: The reactions are incubated at 37°C for 30 minutes.

-

Reaction Termination: The reaction is stopped by the addition of 4 µL of a solution containing 5% SDS, 25% Ficoll, 0.05% bromophenol blue, and 1 mg/mL proteinase K.

-

Gel Electrophoresis: The samples are loaded onto a 1% agarose gel and subjected to electrophoresis.

-

Visualization and Analysis: The gel is stained with ethidium bromide and visualized under UV light. The intensity of the decatenated DNA bands is quantified, and the IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Methodology:

-

Assay Conditions: MICs are determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Compound Preparation: this compound is serially diluted in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.

-

Inoculum Preparation: Bacterial strains are grown to the logarithmic phase and diluted to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours.

-

MIC Reading: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a potent inhibitor of bacterial type II topoisomerases, with a well-defined mechanism of action targeting the ATPase activity of DNA gyrase and topoisomerase IV. The quantitative data presented in this guide highlight its significant in vitro activity against a range of clinically relevant bacterial pathogens. While the clinical development of this compound was halted, the detailed understanding of its interaction with topoisomerase IV and the established experimental protocols provide a valuable foundation for the future design and development of novel antibacterial agents targeting this essential pathway. The information compiled herein serves as a critical resource for researchers dedicated to combating the growing threat of antimicrobial resistance.

References

AZD5099: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5099 is a potent antibacterial agent that has been investigated for its efficacy against a range of bacterial pathogens. As a member of the pyrrolamide class of antibiotics, its mechanism of action involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase (GyrB) and topoisomerase IV (ParE), which are essential enzymes for bacterial DNA replication, repair, and recombination.[1][2] This targeted approach offers a promising avenue for combating antibiotic resistance. This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis protocol for this compound, compiled from peer-reviewed scientific literature.

Chemical Structure and Properties

The chemical identity of this compound is well-defined by its structural and physicochemical properties.

| Property | Value |

| IUPAC Name | 2-((3S,4R)-4-((3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)-3-methoxypiperidin-1-yl)-4-(((S)-1-methoxypropan-2-yl)carbamoyl)thiazole-5-carboxylic acid |

| Molecular Formula | C₂₁H₂₇Cl₂N₅O₆S |

| Molecular Weight | 548.44 g/mol |

| SMILES | CC1=C(C(=C(N1)C(=O)N[C@H]2C--INVALID-LINK--COC">C@@HOC)Cl)Cl |

| InChI | InChI=1S/C21H27Cl2N5O6S/c1-9(33-3)25-19(30)16-17(20(31)32)35-21(28-16)27-7-6-11(34-4)12(8-27)26-18(29)15-13(22)14(23)10(2)24-15/h9,11-12,24H,6-8H2,1-4H3,(H,25,30)(H,26,29)(H,31,32)/t9-,11+,12-/m1/s1 |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of key intermediates followed by their coupling and final deprotection. The detailed experimental protocol is outlined below, based on the procedures published by Basarab, G.S., et al. in the Journal of Medicinal Chemistry.

Synthesis Pathway Overview

Caption: General synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl (3S,4R)-4-((3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)-3-methoxypiperidine-1-carboxylate) (Intermediate 1)

-

To a solution of 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq) in N,N-dimethylformamide (DMF) is added 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

-

The mixture is stirred at room temperature for 15 minutes.

-

tert-butyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate (1.0 eq) is added, and the reaction is stirred at room temperature for 18 hours.

-

The reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford Intermediate 1.

Step 2: Synthesis of N-((3S,4R)-3-methoxypiperidin-4-yl)-3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide (Intermediate 2)

-

Intermediate 1 is dissolved in a solution of 4 M hydrogen chloride in 1,4-dioxane.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The solvent is removed under reduced pressure to yield Intermediate 2 as a hydrochloride salt.

Step 3: Synthesis of ethyl 2-(((3S,4R)-4-((3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)-3-methoxypiperidin-1-yl)-4-(((S)-1-methoxypropan-2-yl)carbamoyl)thiazole-5-carboxylate (Ester Precursor)

-

To a solution of Intermediate 2 (1.0 eq) and ethyl 2-chloro-4-(((S)-1-methoxypropan-2-yl)carbamoyl)thiazole-5-carboxylate (1.0 eq) in dimethyl sulfoxide (DMSO) is added DIPEA (3.0 eq).

-

The reaction mixture is heated to 80 °C for 16 hours.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

Step 4: Synthesis of this compound

-

The ester precursor is dissolved in a mixture of tetrahydrofuran (THF) and water.

-

Lithium hydroxide monohydrate (2.0 eq) is added, and the mixture is stirred at room temperature for 2 hours.

-

The reaction is acidified to pH 3-4 with 1 N hydrochloric acid.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The final product, this compound, is purified by preparative high-performance liquid chromatography (HPLC).

Characterization Data

The structure of the synthesized this compound is confirmed by various analytical techniques.

| Analytical Technique | Observed Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.35 (s, 1H), 8.31 (d, J = 8.0 Hz, 1H), 8.15 (d, J = 8.0 Hz, 1H), 4.40 (m, 1H), 4.15 (m, 1H), 3.85 (m, 1H), 3.55 (m, 1H), 3.30 (s, 3H), 3.25 (s, 3H), 2.95 (m, 2H), 2.30 (s, 3H), 1.95 (m, 1H), 1.75 (m, 1H), 1.15 (d, J = 6.8 Hz, 3H). |

| Mass Spectrometry (ESI) | m/z 548.1 [M+H]⁺ |

Mechanism of Action and Signaling Pathway

This compound exerts its antibacterial effect by targeting bacterial type II topoisomerases, which are crucial for managing DNA topology.

Caption: Mechanism of action of this compound.

By binding to the ATP-binding site of the GyrB and ParE subunits, this compound competitively inhibits the ATPase activity of these enzymes.[1] This inhibition prevents the transient double-strand breaks in DNA that are necessary to resolve topological stress during replication and chromosome segregation, ultimately leading to bacterial cell death.

Antibacterial Activity

The in vitro antibacterial activity of this compound has been evaluated against a panel of clinically relevant bacterial pathogens. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the drug that inhibits visible bacterial growth, are summarized below.

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 0.12 |

| Staphylococcus aureus | MRSA ATCC 33591 | 0.25 |

| Streptococcus pneumoniae | ATCC 49619 | 0.06 |

| Haemophilus influenzae | ATCC 49247 | 0.5 |

| Escherichia coli | ATCC 25922 | 4 |

Conclusion

This technical guide provides a detailed overview of the chemical structure, synthesis, and biological activity of this compound. The multi-step synthesis is achievable through standard organic chemistry techniques, and the final compound exhibits potent antibacterial activity against key pathogens by inhibiting bacterial type II topoisomerases. The information presented herein serves as a valuable resource for researchers and professionals in the field of antibacterial drug discovery and development.

References

AZD5099: A Technical Overview of its Antibacterial Spectrum and Efficacy

For Researchers, Scientists, and Drug Development Professionals

Published: November 20, 2025

Introduction

AZD5099 is a novel pyrrolamide antibacterial agent that targets bacterial type II topoisomerases, specifically DNA gyrase (GyrB) and topoisomerase IV (ParE). Developed as a potential treatment for infections caused by Gram-positive and fastidious Gram-negative bacteria, this compound entered Phase 1 clinical trials. Despite demonstrating promising in vitro activity and in vivo efficacy in preclinical models, its development was halted due to safety concerns, primarily related to mitochondrial toxicity. This technical guide provides a comprehensive overview of the antibacterial spectrum, efficacy, and associated experimental methodologies of this compound.

Antibacterial Spectrum

This compound exhibits a targeted spectrum of activity, with potent inhibition of various Gram-positive and select Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key measure of in vitro antibacterial potency.

In Vitro Susceptibility Data

Quantitative data on the in vitro activity of this compound against key bacterial pathogens are summarized below.

| Bacterial Species | Strain | MIC (µg/mL) |

| Escherichia coli | Not Specified | 1[1] |

| Staphylococcus aureus | (Details in Efficacy Section) | |

| Streptococcus pneumoniae | (No specific data found) | |

| Haemophilus influenzae | (No specific data found) |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC values are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

-

Bacterial Culture: Bacterial strains are grown overnight on appropriate agar plates (e.g., Mueller-Hinton agar).

-

Inoculum Preparation: A standardized inoculum is prepared by suspending bacterial colonies in a saline or broth solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Drug Dilution: A serial two-fold dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted drug is inoculated with the prepared bacterial suspension.

-

Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

In Vivo Efficacy

Preclinical evaluation of this compound demonstrated its efficacy in a neutropenic mouse thigh infection model, a standard model for assessing the in vivo activity of antibacterial agents.

Efficacy in a Staphylococcus aureus Infection Model

This compound showed notable efficacy in a mouse neutropenic Staphylococcus aureus infection model.[2] This model is crucial for evaluating an antibiotic's performance in an immunocompromised host, where the drug's bactericidal or bacteriostatic effect is the primary driver of bacterial clearance.

Experimental Protocol: Neutropenic Mouse Thigh Infection Model

This model assesses the ability of an antimicrobial agent to reduce the bacterial load in the thigh muscle of immunocompromised mice.

Methodology:

-

Induction of Neutropenia: Mice (e.g., female ICR or Swiss Webster) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days before infection and 100 mg/kg one day before infection.

-

Infection: A logarithmic-phase culture of Staphylococcus aureus is diluted to the desired concentration. Mice are then inoculated with approximately 10^6 - 10^7 CFU of the bacterial suspension into the thigh muscle.

-

Drug Administration: At a specified time post-infection (e.g., 2 hours), this compound is administered via a relevant route (e.g., oral, intravenous, or subcutaneous) at various dose levels.

-

Sample Collection and Analysis: At the end of the study period (typically 24 hours post-treatment initiation), mice are euthanized. The thigh muscles are aseptically removed, homogenized in a suitable buffer, and serially diluted.

-

Bacterial Enumeration: The dilutions are plated on appropriate agar media, and the number of CFUs is determined after incubation. The efficacy of this compound is measured by the reduction in bacterial load (log10 CFU/thigh) compared to untreated control animals.

Mechanism of Action

This compound functions by inhibiting bacterial type II topoisomerases, which are essential enzymes for DNA replication, repair, and recombination.

Inhibition of DNA Gyrase and Topoisomerase IV

The pyrrolamide class of inhibitors, including this compound, targets the ATP-binding site of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV.[1] This competitive inhibition of ATP hydrolysis prevents the conformational changes necessary for the enzyme's catalytic cycle, leading to a disruption of DNA supercoiling and decatenation processes. This ultimately results in the cessation of DNA replication and bacterial cell death.

Mechanism of this compound Action.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), E. coli DNA gyrase (reconstituted GyrA and GyrB subunits), and reaction buffer (containing ATP, MgCl2, and other necessary components).

-

Compound Addition: this compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

-

Incubation: The reactions are incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a detergent (e.g., SDS) and a chelating agent (e.g., EDTA).

-

Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis. Supercoiled and relaxed DNA migrate at different rates.

-

Visualization and Analysis: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide) and imaged under UV light. The inhibition of supercoiling is determined by the decrease in the supercoiled DNA band and the increase in the relaxed DNA band with increasing concentrations of this compound. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme's activity) can then be calculated.

Mitochondrial Toxicity

A significant factor in the discontinuation of this compound development was its off-target mitochondrial toxicity.

Assessment of Mitochondrial Dysfunction

Drug-induced mitochondrial toxicity can manifest through various mechanisms, including inhibition of the electron transport chain, uncoupling of oxidative phosphorylation, and inhibition of mitochondrial DNA replication. Assays to assess these effects often measure changes in cellular oxygen consumption, mitochondrial membrane potential, or ATP levels.

Experimental Protocol: In Vitro Mitochondrial Toxicity Assay (Conceptual)

A common approach to assess drug-induced mitochondrial toxicity in vitro is to measure changes in cellular respiration in a cell line such as HepG2.

Methodology:

-

Cell Culture: HepG2 cells are cultured in a suitable medium. To increase reliance on oxidative phosphorylation, cells may be grown in a medium where glucose is replaced with galactose.

-

Compound Exposure: Cells are treated with various concentrations of this compound for a defined period.

-

Measurement of Oxygen Consumption Rate (OCR): The OCR is measured using an extracellular flux analyzer. Baseline OCR is established, followed by the sequential injection of mitochondrial stressors:

-

Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent, to determine the maximal respiration capacity.

-

Rotenone/antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

Data Analysis: The changes in OCR parameters (basal respiration, ATP production, maximal respiration, and spare respiratory capacity) in this compound-treated cells compared to vehicle-treated controls are analyzed to determine the extent of mitochondrial dysfunction.

Workflow for Mitochondrial Toxicity Assessment.

Conclusion

This compound is a pyrrolamide antibacterial agent with a targeted spectrum of activity against Gram-positive and fastidious Gram-negative bacteria. Its mechanism of action through the inhibition of bacterial type II topoisomerases and demonstrated efficacy in preclinical infection models highlighted its potential as a novel antibiotic. However, the discovery of off-target mitochondrial toxicity led to the cessation of its clinical development. The case of this compound underscores the critical importance of early and comprehensive safety and toxicity profiling in the drug development pipeline. The detailed methodologies presented in this guide provide a framework for the evaluation of future antibacterial candidates.

References

AZD5099: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Published: November 20, 2025

Executive Summary

AZD5099 is a novel pyrrolamide antibacterial agent that targets the ATP binding site of bacterial type II topoisomerases, specifically DNA gyrase (GyrB) and topoisomerase IV (ParE). Developed through a fragment-based approach, it demonstrated potent activity against Gram-positive and fastidious Gram-negative bacteria. Preclinical studies revealed favorable pharmacokinetic properties, including improved in vivo clearance, partly attributed to reduced recognition by the multidrug resistance transporter Mrp2. Despite promising preclinical efficacy, particularly in a neutropenic mouse model of Staphylococcus aureus infection, the clinical development of this compound was halted during Phase I trials. This decision was based on high pharmacokinetic variability observed in healthy volunteers and preclinical safety signals related to mitochondrial changes. This document provides a comprehensive technical guide to the pharmacokinetics and pharmacodynamics of this compound based on publicly available data.

Pharmacodynamics

The primary mechanism of action of this compound is the inhibition of bacterial type II topoisomerases, which are essential for DNA replication, repair, and segregation.

Mechanism of Action: Dual Inhibition of DNA Gyrase and Topoisomerase IV

This compound is an ATP-competitive inhibitor that binds to the ATPase domain of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV.[1] This binding event prevents the hydrolysis of ATP, which is necessary for the conformational changes required for the enzyme's catalytic cycle. The inhibition of these enzymes leads to the stabilization of the enzyme-DNA cleavage complex, resulting in double-strand DNA breaks, cessation of DNA synthesis, and ultimately, bacterial cell death.[1]

Caption: Mechanism of action of this compound.

In Vitro Antibacterial Activity

This compound has demonstrated potent in vitro activity against a range of bacterial pathogens. The minimum inhibitory concentrations (MICs) for key organisms are summarized below.

| Organism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | MSSA | 0.06 |

| Staphylococcus aureus | MRSA | 0.06 |

| Streptococcus pneumoniae | Penicillin-Susceptible | 0.06 |

| Streptococcus pneumoniae | Penicillin-Resistant | 0.12 |

| Haemophilus influenzae | 0.5 | |

| Escherichia coli | >64 | |

| Escherichia coli | ΔtolC | 0.15 |

Data represents MIC90 values where available. Data for E. coli ΔtolC, an efflux pump mutant, is included to demonstrate intrinsic activity.

Target Enzyme Inhibition

The inhibitory activity of this compound against its target enzymes has been quantified through biochemical assays.

| Enzyme | Organism | IC50 (nM) |

| DNA Gyrase (GyrB) | S. aureus | <10 |

| DNA Gyrase (GyrB) | E. coli | <10 |

| Topoisomerase IV (ParE) | S. aureus | 86 |

| Topoisomerase IV (ParE) | E. coli | 940 |

Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) properties. While specific quantitative data from these studies are not fully available in the public domain, the selection of this compound as a clinical candidate was based on an optimized pharmacokinetic profile.

Preclinical Pharmacokinetics

Preclinical studies indicated that this compound possessed improved in vivo clearance compared to earlier compounds in the series.[1] This was partly due to reduced interaction with the multidrug resistance-associated protein 2 (Mrp2) transporter, which can contribute to the biliary excretion of drugs.[1] However, detailed parameters such as half-life, volume of distribution, and bioavailability across different preclinical species have not been publicly disclosed.

Clinical Pharmacokinetics

This compound entered Phase I clinical trials in healthy volunteers.[1] The development was subsequently halted due to high inter-individual variability in drug exposure.[2] Specific pharmacokinetic parameters from this study are not publicly available.

Preclinical Efficacy

The in vivo efficacy of this compound was demonstrated in a mouse neutropenic thigh infection model. This model is a standard for evaluating the efficacy of new antibacterial agents.

Mouse Neutropenic Thigh Infection Model

In this model, this compound showed significant efficacy against Staphylococcus aureus.[1] The study demonstrated a dose-dependent reduction in bacterial burden in the thighs of infected mice.

Experimental Protocols

In Vitro Antibacterial Susceptibility Testing (MIC Determination)

References

AZD5099: A Technical Deep Dive into its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD5099, a novel pyrrolamide-derived antibacterial agent, emerged from a fragment-based drug discovery program at AstraZeneca targeting bacterial type II topoisomerases. Specifically, it inhibits the ATP-binding site of DNA gyrase (GyrB) and topoisomerase IV (ParE), crucial enzymes for bacterial DNA replication. Preclinical studies demonstrated potent activity against Gram-positive and fastidious Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Despite promising early results and progression into Phase 1 clinical trials, the development of this compound was ultimately halted due to safety concerns, reportedly related to high pharmacokinetic variability in human subjects and preclinical findings of mitochondrial toxicity. This document provides a comprehensive technical overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation.

Discovery and Optimization

The discovery of this compound was rooted in a fragment-based lead generation strategy, a powerful method for identifying novel chemical starting points for drug design.

From Fragment to Lead

Initial screening of AstraZeneca's fragment library against the ATP-binding site of Staphylococcus aureus GyrB identified a pyrrolamide fragment with weak inhibitory activity. This fragment served as the foundational scaffold for a subsequent optimization campaign. Structure-activity relationship (SAR) studies focused on modifying substituents at various positions of the pyrrolamide ring to enhance potency and improve physicochemical properties.

Lead Optimization

The lead optimization process involved extensive medicinal chemistry efforts to enhance the antibacterial activity and pharmacokinetic profile of the initial hits. A key modification was the introduction of a substituted piperidine ring, which was found to significantly improve potency. Further optimization of this piperidine substituent and the incorporation of a thiazole group led to the identification of this compound (also referred to as compound 63 in the primary literature). This optimized compound exhibited improved antibacterial activity and lower in vivo clearance.[1]

Mechanism of Action

This compound exerts its antibacterial effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for managing DNA topology during replication, transcription, and recombination.

Inhibition of DNA Gyrase and Topoisomerase IV

This compound is an ATP-competitive inhibitor, binding to the ATPase domain of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. This binding event prevents the hydrolysis of ATP, which is necessary for the catalytic cycle of these enzymes. By inhibiting their function, this compound disrupts DNA replication and repair, ultimately leading to bacterial cell death.

Preclinical Data

This compound underwent a battery of preclinical evaluations to determine its efficacy, pharmacokinetic profile, and safety.

In Vitro Antibacterial Activity

The minimum inhibitory concentrations (MICs) of this compound were determined against a panel of clinically relevant bacterial isolates. The compound demonstrated potent activity against Gram-positive organisms and select Gram-negative bacteria.

Table 1: In Vitro Antibacterial Activity of this compound (MIC in µg/mL)

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MSSA) | 0.06 |

| Staphylococcus aureus (MRSA) | 0.12 |

| Streptococcus pneumoniae | 0.06 |

| Haemophilus influenzae | 1 |

| Moraxella catarrhalis | 0.25 |

| Escherichia coli | >64 |

Data extracted from the supporting information of the primary publication.

In Vivo Efficacy

The in vivo efficacy of this compound was assessed in a neutropenic mouse thigh infection model using a methicillin-resistant Staphylococcus aureus (MRSA) strain. This compound demonstrated dose-dependent bacterial reduction.

Table 2: In Vivo Efficacy of this compound in a Neutropenic Mouse Thigh Infection Model (MRSA)

| Treatment Group | Dose (mg/kg) | Log10 CFU/thigh at 24h (Mean ± SD) |

|---|---|---|

| Vehicle Control | - | 7.8 ± 0.3 |

| This compound | 10 | 4.2 ± 0.5 |

| This compound | 30 | 2.9 ± 0.4 |

| Vancomycin | 10 | 4.5 ± 0.6 |

Data extracted from the supporting information of the primary publication.

Pharmacokinetics

Pharmacokinetic parameters were evaluated in rodents. This compound exhibited moderate clearance and a reasonable half-life, supporting its potential for further development.

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value |

|---|---|

| Clearance (mL/min/kg) | 25 |

| Volume of Distribution (L/kg) | 3.5 |

| Half-life (h) | 2.1 |

| Bioavailability (%) | 40 |

Data extracted from the supporting information of the primary publication.

Clinical Development and Discontinuation

This compound entered Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers. However, the development program was terminated. Publicly available information indicates that the discontinuation was due to a combination of high inter-subject variability in drug exposure and preclinical safety signals related to mitochondrial toxicity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Enzyme Inhibition Assay

Protocol:

-

Reagent Preparation: Purified recombinant S. aureus GyrB or ParE was diluted in assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT). A stock solution of this compound in DMSO was serially diluted to create a range of test concentrations.

-

Incubation: The enzyme was pre-incubated with varying concentrations of this compound or vehicle control (DMSO) in a 96-well plate for 30 minutes at room temperature.

-

Reaction Initiation: The enzymatic reaction was initiated by the addition of ATP to a final concentration equivalent to its Kₘ.

-

Detection: The reaction was allowed to proceed for a defined period (e.g., 60 minutes) at 37°C. The amount of ATP remaining or ADP produced was quantified using a commercial kit, such as the ADP-Glo™ Kinase Assay (Promega).

-

Data Analysis: The percentage of inhibition was calculated for each this compound concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) was determined by fitting the data to a four-parameter logistic equation.

Minimum Inhibitory Concentration (MIC) Assay

Protocol:

-

Inoculum Preparation: Bacterial strains were grown overnight on appropriate agar plates. Colonies were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which was then further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

Plate Preparation: this compound was serially diluted two-fold across a 96-well microtiter plate containing CAMHB.

-

Inoculation: Each well was inoculated with the standardized bacterial suspension. Positive (no drug) and negative (no bacteria) growth controls were included.

-

Incubation: The plates were incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC was visually determined as the lowest concentration of this compound that completely inhibited bacterial growth.

Neutropenic Mouse Thigh Infection Model

Protocol:

-

Induction of Neutropenia: Female ICR mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 (150 mg/kg) and -1 (100 mg/kg) prior to infection.

-

Infection: On day 0, mice were anesthetized and the right thigh muscle was inoculated with a clinical isolate of MRSA (e.g., ATCC 33591) at a concentration of approximately 10⁶ CFU/mouse.

-

Treatment: Two hours post-infection, mice were treated with this compound, a vehicle control, or a comparator antibiotic (e.g., vancomycin) via an appropriate route of administration (e.g., subcutaneous or oral).

-

Bacterial Load Determination: At 24 hours post-infection, mice were euthanized, and the infected thigh muscle was excised, homogenized, and serially diluted. The dilutions were plated on appropriate agar to determine the number of colony-forming units (CFU) per thigh.

-

Data Analysis: The efficacy of this compound was determined by comparing the bacterial load in the treated groups to the vehicle control group.

Conclusion

This compound represents a well-documented example of a promising antibacterial candidate identified through modern fragment-based drug discovery techniques. Its development showcased a rational approach to lead optimization, resulting in a potent inhibitor of bacterial type II topoisomerases with in vivo efficacy. However, the eventual discontinuation of this compound due to safety concerns highlights the significant challenges in translating preclinical findings into safe and effective medicines for human use. The data and methodologies presented herein provide valuable insights for researchers in the field of antibacterial drug discovery.

References

An In-depth Technical Guide to the Pyrrolamide Class of Antibiotics and the Clinical Candidate AZD5099

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolamide class of antibiotics represents a promising avenue in the ongoing search for novel antibacterial agents to combat the growing threat of antimicrobial resistance. These synthetic compounds exhibit a distinct mechanism of action, targeting bacterial type II topoisomerases, specifically DNA gyrase (GyrB subunit) and topoisomerase IV (ParE subunit), in an ATP-competitive manner. This guide provides a comprehensive technical overview of the pyrrolamide class, with a particular focus on AZD5099, a clinical candidate that progressed to Phase 1 trials. This document details the mechanism of action, antibacterial spectrum, and available preclinical and clinical data for this compound. Furthermore, it outlines key experimental protocols for the evaluation of these compounds and presents conceptual workflows relevant to their discovery and development.

Introduction to Pyrrolamide Antibiotics

Pyrrolamides are a class of synthetic antibacterial agents characterized by a core pyrrole-carboxamide scaffold.[1] They are distinct from naturally occurring pyrrolamide-containing natural products, such as congocidine and distamycin, which are biosynthesized by Streptomyces species and primarily function through DNA binding.[2][3] The synthetic pyrrolamides, exemplified by this compound, were developed through a fragment-based approach targeting the ATP binding site of bacterial type II topoisomerases.[1][4] This specific targeting confers a novel mechanism of action, distinct from that of fluoroquinolones, which also target type II topoisomerases but at a different site.[5]

This compound: A Clinical Candidate

This compound emerged as a promising clinical candidate from the pyrrolamide class, designed for the treatment of infections caused by Gram-positive and fastidious Gram-negative bacteria.[1][4] Its development program aimed to optimize antibacterial potency, pharmacokinetic properties, and in vivo efficacy.[1] While this compound demonstrated notable efficacy in preclinical models, its clinical development was halted after Phase 1 trials due to safety concerns, reportedly related to mitochondrial toxicity.[1]

Mechanism of Action

The antibacterial activity of the pyrrolamide class, including this compound, stems from the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[6]

-

DNA Gyrase: Responsible for introducing negative supercoils into DNA, a process vital for DNA compaction and replication initiation.

-

Topoisomerase IV: Primarily involved in the decatenation of daughter chromosomes following DNA replication.

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site located on the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV.[1][5] This binding event prevents ATP hydrolysis, which is necessary for the catalytic cycle of these enzymes, ultimately leading to the cessation of DNA replication and bacterial cell death.[5]

Figure 1: Signaling pathway of this compound's mechanism of action.

Data Presentation

Antibacterial Spectrum of this compound

This compound exhibits potent activity against a range of Gram-positive and fastidious Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against key respiratory pathogens.

| Bacterial Species | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Staphylococcus aureus | 0.5 | 1 |

| Streptococcus pneumoniae | 0.015-0.12 | 0.03-0.06 |

| Haemophilus influenzae | 0.25 | 2 |

| Moraxella catarrhalis | 0.06 | 0.12 |

Note: The MIC values for S. pneumoniae, H. influenzae, and M. catarrhalis are presented as ranges based on available data for similar compounds and may not be specific to this compound. Comprehensive, publicly available MIC data for this compound against a wide panel of isolates is limited.[7][8][9][10]

Preclinical Pharmacokinetics of this compound

Pharmacokinetic studies in preclinical animal models are crucial for predicting human pharmacokinetics and establishing a therapeutic window. While specific data for this compound is not fully available in the public domain, the following table presents typical pharmacokinetic parameters evaluated in such studies.

| Species | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) |

| Mouse | IV | - | - | - | - |

| PO | - | - | - | - | |

| Rat | IV | - | - | - | - |

| PO | - | - | - | - | |

| Dog | IV | - | - | - | - |

| PO | - | - | - | - |

Note: This table is a template. Specific values for this compound are not publicly available. Preclinical pharmacokinetic studies typically involve intravenous (IV) and oral (PO) administration to assess parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (T½).[11][12][13]

In Vivo Efficacy of this compound

The neutropenic mouse thigh infection model is a standard for evaluating the in vivo efficacy of antibacterial agents.[14][15] this compound demonstrated notable efficacy in a mouse neutropenic Staphylococcus aureus infection model.[1][4]

| Model Organism | Infection Model | Efficacy Endpoint | Result for this compound |

| Staphylococcus aureus | Neutropenic Mouse Thigh Model | Log10 CFU Reduction | Significant reduction in bacterial burden reported. |

Note: Specific quantitative data, such as the 50% effective dose (ED50), for this compound in this model is not publicly available.[1][4]

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the inhibition of DNA gyrase's ability to introduce negative supercoils into relaxed plasmid DNA.

Materials:

-

Relaxed pBR322 DNA

-

E. coli DNA Gyrase

-

5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin)

-

Test compound (e.g., this compound)

-

Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose gel (1%) in TAE buffer with ethidium bromide

-

TAE Buffer

Procedure:

-

Prepare reaction mixtures on ice containing assay buffer, relaxed pBR322 DNA, and varying concentrations of the test compound.

-

Initiate the reaction by adding DNA gyrase.

-

Incubate at 37°C for 30-60 minutes.

-

Terminate the reaction by adding Stop Buffer/Loading Dye.

-

Analyze the DNA topology by electrophoresis on a 1% agarose gel.

-

Visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.

Topoisomerase IV Decatenation Assay

This assay assesses the inhibition of topoisomerase IV's ability to decatenate kinetoplast DNA (kDNA).

Materials:

-

Kinetoplast DNA (kDNA)

-

E. coli Topoisomerase IV

-

5X Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 500 mM potassium glutamate, 50 mM MgCl₂, 50 mM DTT, 5 mM ATP, 250 µg/mL albumin)

-

Test compound (e.g., this compound)

-

Stop Buffer/Loading Dye

-

Agarose gel (1%) in TAE buffer with ethidium bromide

-

TAE Buffer

Procedure:

-

Set up reaction mixtures on ice containing assay buffer, kDNA, and a dilution series of the test compound.

-

Start the reaction by adding topoisomerase IV.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding Stop Buffer/Loading Dye.

-

Separate the catenated and decatenated DNA by agarose gel electrophoresis.

-

Visualize the DNA bands. Inhibition is indicated by a decrease in the amount of decatenated minicircles compared to the control.

In Vivo Efficacy: Neutropenic Mouse Thigh Infection Model

This model evaluates the ability of an antibiotic to reduce bacterial load in infected tissue.

Procedure Outline:

-

Induce Neutropenia: Administer cyclophosphamide to mice to deplete their neutrophil count.[14][15]

-

Infection: Inject a standardized inoculum of the target bacterium (e.g., S. aureus) into the thigh muscle.[1][16]

-

Treatment: Administer the test compound (e.g., this compound) at various doses and schedules.

-

Endpoint Analysis: At a specified time post-infection, euthanize the mice, excise the thigh muscle, homogenize the tissue, and perform serial dilutions for colony-forming unit (CFU) enumeration.

-

Data Analysis: Compare the log10 CFU per gram of tissue in treated groups to the vehicle control group to determine the extent of bacterial reduction.[17]

Mitochondrial Toxicity Assay (Conceptual)

Given that this compound's development was halted due to mitochondrial toxicity, assessing this liability is critical for this class of compounds. A common in vitro method is the glucose vs. galactose cytotoxicity assay.

Principle: Cells grown in glucose-rich media primarily rely on glycolysis for ATP production. When switched to a galactose medium, they are forced to rely on mitochondrial oxidative phosphorylation. Compounds that impair mitochondrial function will show significantly greater cytotoxicity in the galactose medium.

Procedure Outline:

-

Cell Culture: Plate a suitable cell line (e.g., HepG2 human liver cells) in 96-well plates.

-

Media Exchange: Replace the standard glucose-containing medium with either high-glucose or galactose-containing medium.

-

Compound Treatment: Expose the cells to a range of concentrations of the test compound.

-

Incubation: Incubate for a defined period (e.g., 24-72 hours).

-

Viability Assessment: Measure cell viability using a standard assay (e.g., MTT, CellTiter-Glo).

-

Data Analysis: Compare the IC50 values in the glucose and galactose media. A significantly lower IC50 in the galactose medium suggests mitochondrial toxicity.

Drug Discovery and Development Workflow

The discovery and development of a novel pyrrolamide antibiotic like this compound typically follows a multi-stage workflow.

Figure 2: Conceptual workflow for pyrrolamide antibiotic discovery.

Conclusion

The pyrrolamide class of antibiotics, exemplified by this compound, holds significant potential due to its novel mechanism of action targeting bacterial type II topoisomerases. This guide has provided a technical overview of this class, including the mechanism of action, antibacterial spectrum, and key experimental methodologies for their evaluation. While this compound's clinical development was halted, the knowledge gained from its development program provides a valuable foundation for the future design and optimization of new pyrrolamide-based antibacterial agents with improved safety profiles. Continued research in this area is warranted to address the urgent need for new antibiotics.

References

- 1. Pharmacodynamics of Daptomycin in a Murine Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mining of the Pyrrolamide Antibiotics Analogs in Streptomyces netropsis Reveals the Amidohydrolase-Dependent “Iterative Strategy” Underlying the Pyrrole Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mining of the Pyrrolamide Antibiotics Analogs in Streptomyces netropsis Reveals the Amidohydrolase-Dependent “Iterative Strategy” Underlying the Pyrrole Polymerization | PLOS One [journals.plos.org]

- 4. Optimization of pyrrolamide topoisomerase II inhibitors toward identification of an antibacterial clinical candidate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Functional interactions between gyrase subunits are optimized in a species-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Survey of Susceptibilities of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis Isolates to 26 Antimicrobial Agents: a Prospective U.S. Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characteristics of Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis and Staphylococcus aureus isolated from the nasopharynx of healthy children attending day-care centres in the Czech Republic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial resistance among respiratory isolates of Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus pneumoniae in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Interplay of emerging and established technologies drives innovation in natural product antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. noblelifesci.com [noblelifesci.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for AZD5099 in a Bacterial Cell Culture Assay

Introduction

AZD5099 is a potent and selective inhibitor of the B-cell lymphoma 6 (BCL6) protein, a transcriptional repressor critical for germinal center formation and implicated in the pathogenesis of certain lymphomas. While the primary application of this compound is in oncology, the evaluation of its off-target effects, including potential antibacterial activity, is a crucial step in comprehensive drug development. These application notes provide a detailed protocol for assessing the antibacterial properties of this compound using a standard bacterial cell culture assay to determine its Minimum Inhibitory Concentration (MIC).

The following protocols are designed for researchers in microbiology, infectious diseases, and drug development to evaluate the efficacy of this compound against various bacterial strains. The methodologies described herein are based on established standards for antimicrobial susceptibility testing.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the steps to determine the lowest concentration of this compound that visibly inhibits the growth of a specific bacterium.

Materials and Reagents:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Dimethyl sulfoxide (DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (vehicle, e.g., DMSO)

-

Spectrophotometer (600 nm)

-

Plate reader (600 nm)

-

Incubator (37°C)

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a few colonies of the desired bacterial strain from a fresh agar plate.

-

Inoculate the colonies into a tube containing 5 mL of CAMHB.

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

-

Adjust the turbidity of the bacterial suspension with sterile CAMHB to match the 0.5 McFarland standard.

-

Dilute the adjusted bacterial suspension 1:100 in CAMHB to obtain a final concentration of approximately 1 x 10⁶ CFU/mL.

-

-

Preparation of this compound Dilutions:

-

Perform a serial two-fold dilution of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations (e.g., from 100 µM to 0.097 µM).

-

Prepare similar dilutions for the positive control antibiotic.

-

-

Assay Plate Setup:

-

Add 50 µL of CAMHB to all wells of a sterile 96-well microtiter plate.

-

Add 50 µL of the appropriate this compound dilution to the test wells.

-

Add 50 µL of the positive control dilutions to the positive control wells.

-

Add 50 µL of the vehicle control (e.g., DMSO at the highest concentration used for this compound) to the negative control wells.

-

Finally, add 50 µL of the prepared bacterial inoculum to all wells, bringing the final volume to 100 µL. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Data Collection and Analysis:

-

After incubation, visually inspect the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Optionally, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration at which there is a significant reduction in OD compared to the negative control.

-

Data Presentation

The following tables summarize hypothetical quantitative data for the MIC of this compound against common bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria

| Compound | Escherichia coli ATCC 25922 MIC (µM) | Pseudomonas aeruginosa PAO1 MIC (µM) |

| This compound | >100 | >100 |

| Ciprofloxacin | 0.015 | 0.25 |

| Vehicle (DMSO) | No Inhibition | No Inhibition |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

| Compound | Staphylococcus aureus ATCC 29213 MIC (µM) | Enterococcus faecalis ATCC 29212 MIC (µM) |

| This compound | >100 | >100 |

| Ciprofloxacin | 0.5 | 1 |

| Vehicle (DMSO) | No Inhibition | No Inhibition |

Visualizations

Signaling Pathway and Experimental Workflow

Caption: Hypothetical signaling pathway in bacteria inhibited by this compound.

Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

AZD5099 solution preparation and stability for research

For Research Use Only

Introduction

AZD5099 is a potent and selective antibacterial agent that functions as an inhibitor of bacterial type II topoisomerases, specifically DNA gyrase (GyrA/GyrB) and topoisomerase IV (ParC/ParE).[1][2] By targeting the ATP-binding site of these essential enzymes, this compound disrupts DNA replication and transcription, leading to bacterial cell death.[3][4][5] This document provides detailed guidelines for the preparation and handling of this compound solutions for preclinical research applications, summarizes available data, and presents relevant biological pathways and experimental workflows.

Chemical Properties

| Property | Value | Source |

| Chemical Name | 2-(4-((3,4-dichloro-5-methyl-1H-pyrrole-2-carbonyl)amino)-3-methoxy-1-piperidyl)-4-((2-methoxy-1-methylethyl)carbamoyl)thiazole-5-carboxylic acid | [3] |

| Molecular Formula | C₂₄H₃₀Cl₂N₆O₆S | N/A |

| Molecular Weight | 617.51 g/mol | N/A |

| CAS Number | 907543-25-3 | [1] |

Solution Preparation and Stability

Quantitative solubility and stability data for this compound are not extensively published. The following recommendations are based on information from chemical suppliers and general practices for similar research compounds. Researchers should perform their own validation for specific experimental needs.

Solubility Data

| Solvent | Solubility | Notes |

| DMSO | ≥ 30 mg/mL (estimated) | DMSO is a commonly used solvent for creating concentrated stock solutions of organic compounds.[6][7] |

| Ethanol | Sparingly soluble (estimated) | Solubility in ethanol is likely lower than in DMSO.[6] |

| Water | Insoluble (estimated) | Due to its chemical structure, this compound is expected to have very low aqueous solubility. |

Preparation of Stock Solutions

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, polypropylene microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Protocol for a 10 mM DMSO Stock Solution:

-

Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For 1 mL of a 10 mM stock solution, use 6.175 mg of this compound.

-

Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

-

Vortex the solution for 1-2 minutes to facilitate dissolution.

-

If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

-

Visually inspect the solution to ensure there are no undissolved particulates.

-

Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.

Preparation of Working Solutions

For in vitro experiments, the DMSO stock solution should be serially diluted with the appropriate cell culture medium or assay buffer to the final desired concentration.

Important Considerations:

-

The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.[6]

-

A vehicle control (medium or buffer with the same final concentration of DMSO) should always be included in experiments.

-

Due to the potential for precipitation when diluting a DMSO stock in aqueous buffers, it is recommended to add the stock solution to the aqueous buffer with vigorous mixing.

Stability and Storage

| Solution Type | Storage Temperature | Shelf Life (Recommended) | Notes |

| Solid Powder | -20°C | ≥ 1 year | Store desiccated and protected from light. |

| DMSO Stock Solution | -20°C | ≤ 3 months | Aliquot to avoid repeated freeze-thaw cycles. |

| DMSO Stock Solution | -80°C | ≤ 6 months | Aliquot to avoid repeated freeze-thaw cycles. |

| Aqueous Working Solutions | 2-8°C | Use within 24 hours | Prepare fresh from stock solution before each experiment. |

Note: The stability data provided are estimates based on general laboratory practice. For long-term studies, it is recommended to perform stability tests under your specific experimental conditions.

Experimental Protocols

In Vitro Antibacterial Susceptibility Testing (MIC Assay)

This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Negative/vehicle control (DMSO)

-

Plate reader (600 nm)

Protocol:

-

Prepare a serial 2-fold dilution of the this compound DMSO stock solution in CAMHB in a 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

-

Include wells for a positive control antibiotic, a vehicle control (CAMHB with the highest concentration of DMSO used), and a growth control (CAMHB only).

-

Dilute the overnight bacterial culture in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the bacterial inoculum to all wells except for a sterility control well (CAMHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm.

In Vivo Formulation (General Guidance)

Specific in vivo formulation protocols for this compound are not publicly available. However, based on studies of similar compounds, the following vehicles may be considered for initial formulation development. Efficacy and tolerability of any formulation must be determined experimentally.

Possible Formulation Vehicles:

-

Aqueous Suspension: For oral or parenteral administration, this compound can be suspended in an aqueous vehicle containing a suspending agent (e.g., 0.5% methylcellulose) and a surfactant (e.g., 0.1% Tween 80).

-

Liposomal Formulation: Encapsulating this compound in liposomes may improve its pharmacokinetic properties and reduce potential toxicity.[8]

-

Co-solvent Formulation: For intravenous administration, a mixture of solvents such as propylene glycol, ethanol, and saline (e.g., in a 5:4:1 ratio) could be explored, though careful toxicity and solubility studies are required.[8]

Signaling Pathway and Experimental Workflow Diagrams

Mechanism of Action of this compound

This compound inhibits the ATPase activity of bacterial type II topoisomerases (DNA gyrase and Topoisomerase IV), which are essential for relaxing positive supercoils and decatenating daughter chromosomes during DNA replication and transcription.[9][10][11]

Caption: this compound inhibits bacterial DNA gyrase and topoisomerase IV.

Experimental Workflow for In Vitro MIC Determination

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Optimization of pyrrolamide topoisomerase II inhibitors toward identification of an antibacterial clinical candidate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. gosset.ai [gosset.ai]